molecular formula C16H12N2O3 B2593099 (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate CAS No. 66223-21-0

(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate

Cat. No.: B2593099
CAS No.: 66223-21-0
M. Wt: 280.283
InChI Key: SLBCBFVXEKHESA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate typically involves the condensation of isatin (2-oxoindoline) with p-aminobenzoic acid, followed by esterification. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly as an anticonvulsant agent. Studies have demonstrated its efficacy in animal models of epilepsy, suggesting potential therapeutic applications for the treatment of seizure disorders .

Industry

In the industrial sector, the compound’s derivatives are explored for their potential use in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter systems in the brain, thereby reducing neuronal excitability and preventing seizures. The exact molecular pathways and targets are still under investigation, but it is thought to involve the modulation of ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate apart is its specific combination of the indoline and benzoate moieties, which confer unique chemical and biological properties. Its potential as an anticonvulsant agent, along with its versatility in chemical synthesis, makes it a compound of significant interest in both research and industrial applications .

Properties

IUPAC Name

methyl 4-[(2-oxo-1H-indol-3-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)10-6-8-11(9-7-10)17-14-12-4-2-3-5-13(12)18-15(14)19/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBCBFVXEKHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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